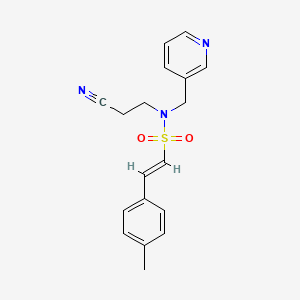

(E)-N-(2-cyanoethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(2-cyanoethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide, also known as CAY10566, is a chemical compound that belongs to the class of sulfonamides. It has been widely studied for its potential use in scientific research due to its unique properties.

Applications De Recherche Scientifique

Catalysis and Synthesis

Sulfonamide compounds have been studied for their role in catalysis, particularly in transfer hydrogenation reactions. A study by Ruff et al. (2016) on Cp*Ir(pyridinesulfonamide)Cl pre-catalysts demonstrates the efficiency of sulfonamide derivatives in the base-free transfer hydrogenation of ketones. These catalysts show high activity without the need for dried and degassed substrates or basic additives, which could be relevant for the application of your compound in similar catalytic processes (Ruff et al., 2016).

Antimicrobial Activity

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi. The study by Sarvaiya et al. (2019) on arylazopyrazole pyrimidone clubbed heterocyclic compounds, which includes sulfonamide groups, highlights the potential for these compounds to serve as effective antimicrobial agents (Sarvaiya et al., 2019).

Anticancer and Anti-inflammatory Applications

A series of celecoxib derivatives incorporating sulfonamide groups were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities by Küçükgüzel et al. (2013). These compounds, through their varied biological activities, demonstrate the potential therapeutic applications of sulfonamide derivatives in treating inflammation, pain, cancer, and viral infections (Küçükgüzel et al., 2013).

Nonlinear Optical Properties

Sulfonamide derivatives have also been investigated for their potential in nonlinear optics (NLO). Umezawa et al. (2005) synthesized several salts of l-methyl-4-[4-(dimethylamino)phenylethynyl]pyridinium with sulfonamide groups and studied their second-order NLO properties. These findings suggest that compounds similar to "(E)-N-(2-cyanoethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide" could be explored for their NLO applications, contributing to the development of advanced materials for optical technologies (Umezawa et al., 2005).

Propriétés

IUPAC Name |

(E)-N-(2-cyanoethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-16-5-7-17(8-6-16)9-13-24(22,23)21(12-3-10-19)15-18-4-2-11-20-14-18/h2,4-9,11,13-14H,3,12,15H2,1H3/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRNSNLTKFGHPE-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCC#N)CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCC#N)CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyanoethyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2650914.png)

![(E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide](/img/structure/B2650915.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2650917.png)

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B2650918.png)

![N-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2650920.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one](/img/structure/B2650925.png)

![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile](/img/structure/B2650926.png)

![5-((3,5-dimethylisoxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2650930.png)

![N-(3-(difluoromethoxy)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2650936.png)